(R)-(-)-Glycidyl-4-nitrobenzenesulfonate
Description
(R)-(-)-Glycidyl-4-nitrobenzenesulfonate (CAS 123750-60-7) is a chiral sulfonate ester with the molecular formula C₉H₈NO₆S and a molecular weight of 259.24 g/mol . Its structure consists of a glycidyl (epoxide-containing) group linked to a 4-nitrobenzenesulfonate moiety (Figure 1). The compound is enantiomerically pure, with the (R)-configuration at the epoxide chiral center.
Structure
3D Structure
Properties
IUPAC Name |
[(2R)-oxiran-2-yl]methyl 4-nitrobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S/c11-10(12)7-1-3-9(4-2-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYDYDCHYJXOEY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Enantiomeric Pair: (S)-(+)-Glycidyl-4-nitrobenzenesulfonate
The (S)-enantiomer (CAS 118712-60-0) shares the same molecular formula (C₉H₈NO₆S) and weight but exhibits opposite optical activity.
Key Differences :
- Biological Activity : Enantiomers often exhibit divergent interactions with biological targets. For example, the (S)-isomer may display higher reactivity in certain enzyme-mediated reactions .
- Synthetic Utility : The (R)-isomer is preferred in pharmaceutical intermediates due to its configuration matching natural product scaffolds .
Other Sulfonate Esters
4-Nitrophenyl 4-bromobenzenesulfonate (CAS Not Provided)
This compound replaces the glycidyl group with a bromophenyl substituent.
Structural Impact :
- The bromine atom in 4-bromobenzenesulfonate enhances electrophilicity, favoring nucleophilic aromatic substitutions, whereas the glycidyl group enables epoxide-specific reactivity .
(S)-Glycidyl Nosylate (CAS 115314-14-2)
This analog replaces the nitro group with a nosyl (2-nitrobenzenesulfonyl) group.
Functional Group Influence :
- The nosyl group’s electron-withdrawing nature increases stability under acidic conditions, making it suitable for peptide synthesis .
Non-Sulfonate Nitro Compounds
4-Hydroxy-β-nitrostyrene (CAS 3179-08-6)
This compound features a nitrovinylphenol structure instead of a sulfonate ester.
| Property | This compound | 4-Hydroxy-β-nitrostyrene |
|---|---|---|
| Molecular Formula | C₉H₈NO₆S | C₈H₇NO₃ |
| Reactivity | Epoxide ring-opening | Michael addition acceptor |
| Applications | Polymer crosslinking | Organic electronics |
Contrast :
- The absence of a sulfonate group reduces water solubility, while the conjugated nitrovinyl system enables charge transport in electronic materials .
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